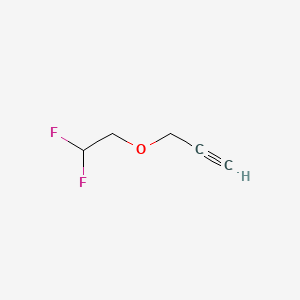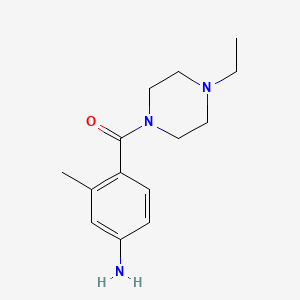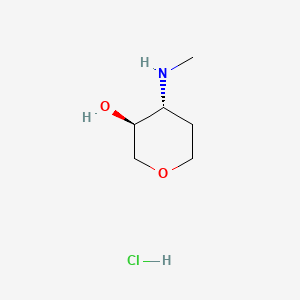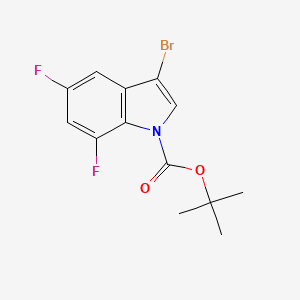
Methyl (E)-3-iodo-2-methylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-iodo-2-methylacrylate is an organic compound with the molecular formula C5H7IO2 It is a derivative of acrylate, characterized by the presence of an iodine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (E)-3-iodo-2-methylacrylate can be synthesized through several methods. One common approach involves the iodination of methyl 2-methylacrylate. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under controlled conditions to achieve the desired product.
Another method involves the use of organometallic reagents. For example, the reaction of methyl 2-methylacrylate with an organoiodine compound, such as iodobenzene diacetate, can yield this compound. This reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-3-iodo-2-methylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as halides, amines, or thiols, through nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, leading to the formation of new carbon-halogen bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents like acetone or dimethylformamide (DMF) are commonly used.
Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a catalyst, such as aluminum chloride (AlCl3), can facilitate addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under specific conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include methyl (E)-3-chloro-2-methylacrylate, methyl (E)-3-amino-2-methylacrylate, and methyl (E)-3-thio-2-methylacrylate.
Addition Reactions: Products include 2-bromo-3-iodo-2-methylpropanoate and 2-chloro-3-iodo-2-methylpropanoate.
Oxidation and Reduction: Products include 3-iodo-2-methylpropanoic acid and 3-iodo-2-methylpropanol.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3-iodo-2-methylacrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Biology: The compound can be utilized in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, due to its reactivity and functional group compatibility.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents, particularly in the synthesis of compounds with potential anticancer, antiviral, or antibacterial properties.
Industry: this compound is employed in the production of specialty chemicals, polymers, and materials with specific properties, such as adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of methyl (E)-3-iodo-2-methylacrylate is primarily determined by its functional groups and reactivity. The iodine atom and the acrylate moiety play crucial roles in its chemical behavior. The compound can act as an electrophile in substitution and addition reactions, facilitating the formation of new bonds with nucleophiles or electrophiles.
In biological systems, the compound’s reactivity may enable it to interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact molecular pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl (E)-3-iodo-2-methylacrylate can be compared with other similar compounds, such as:
Methyl (E)-3-chloro-2-methylacrylate: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Methyl (E)-3-bromo-2-methylacrylate:
Methyl (E)-2-methylacrylate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific reactivity and enables unique chemical transformations not achievable with other halogenated or non-halogenated analogs.
Eigenschaften
Molekularformel |
C5H7IO2 |
|---|---|
Molekulargewicht |
226.01 g/mol |
IUPAC-Name |
methyl (E)-3-iodo-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H7IO2/c1-4(3-6)5(7)8-2/h3H,1-2H3/b4-3+ |
InChI-Schlüssel |
IVSUAELRYDMRIW-ONEGZZNKSA-N |
Isomerische SMILES |
C/C(=C\I)/C(=O)OC |
Kanonische SMILES |
CC(=CI)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)

![Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13895491.png)


![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)




![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)

![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine](/img/structure/B13895542.png)

